An In-depth Technical Guide to (4-Nitrophenyl)stibonic Acid: Structure, Properties, and Synthetic Pathways
An In-depth Technical Guide to (4-Nitrophenyl)stibonic Acid: Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Nitrophenyl)stibonic acid is an organoantimony compound that holds potential significance in the fields of medicinal chemistry and materials science. As a derivative of phenylstibonic acid, it belongs to a class of compounds that have garnered interest for their diverse biological activities. The presence of a nitro group in the para position of the phenyl ring is anticipated to modulate the electronic properties and, consequently, the reactivity and biological interactions of the molecule.
Organoantimony compounds, in general, have a rich history in medicine, with some of the earliest chemotherapeutic agents being antimony-based. While their use has been supplanted by more modern drugs, research into novel organoantimony structures continues, driven by the potential for new therapeutic applications, including as anticancer and antiparasitic agents. The introduction of a nitro group, a well-known pharmacophore in many drug classes, to the stibonic acid scaffold presents an intriguing avenue for the development of new bioactive molecules. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthetic approaches, and potential applications of (4-Nitrophenyl)stibonic acid, with a focus on providing practical insights for researchers in drug discovery and development.
Chemical Structure and Nomenclature
(4-Nitrophenyl)stibonic acid is characterized by a pentavalent antimony atom bonded to a 4-nitrophenyl group and bearing acidic protons. The systematic IUPAC name for this compound is (4-nitrophenyl)stibonic acid.
The core structure consists of a benzene ring substituted with a nitro group (-NO₂) at the para (position 4) and a stibonic acid group (-SbO(OH)₂) at position 1. The antimony atom is in the +5 oxidation state, forming a covalent bond with the phenyl ring and possessing two hydroxyl groups and one oxo group. This structure imparts acidic properties to the molecule.
Molecular Formula: C₆H₆NO₅Sb
Molecular Weight: 293.88 g/mol
Physicochemical Properties
Precise experimental data for (4-Nitrophenyl)stibonic acid is not extensively reported in the literature. However, its properties can be inferred from closely related compounds, such as (2-Nitrophenyl)stibonic acid, and the general characteristics of arylstibonic acids. The nitro group, being a strong electron-withdrawing group, is expected to influence the acidity and polarity of the molecule.
| Property | (2-Nitrophenyl)stibonic acid (CAS: 5430-16-0)[1] | (4-Nitrophenyl)stibonic acid (Estimated) |
| Molecular Formula | C₆H₆NO₅Sb | C₆H₆NO₅Sb |
| Molecular Weight | 293.88 g/mol | 293.88 g/mol |
| Appearance | Not specified | Likely a pale yellow to white solid |
| Melting Point | Not specified | Expected to be a high-melting solid, likely decomposing upon melting. |
| Solubility | Not specified | Likely sparingly soluble in water and non-polar organic solvents; expected to be more soluble in polar aprotic solvents like DMF and DMSO, and in aqueous base. |
| Acidity (pKa) | Not specified | The stibonic acid protons are acidic. The presence of the electron-withdrawing nitro group is expected to increase the acidity compared to unsubstituted phenylstibonic acid. |
Synthesis of (4-Nitrophenyl)stibonic Acid
The most probable and established method for the synthesis of arylstibonic acids from aromatic amines is the Scheller modification of the Bart reaction . This reaction involves the diazotization of an aromatic amine followed by reaction with an antimony(III) compound in the presence of a copper catalyst.
Conceptual Workflow of the Scheller Reaction
Caption: Synthetic workflow for (4-Nitrophenyl)stibonic acid via the Scheller reaction.
Detailed Experimental Protocol (Proposed)
This protocol is based on the general procedure for the Scheller reaction and has been adapted for the synthesis of (4-Nitrophenyl)stibonic acid. Researchers should perform small-scale trials to optimize reaction conditions.
Materials:
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4-Nitroaniline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Antimony Trichloride (SbCl₃)
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Copper(I) Bromide (CuBr)
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Sodium Hydroxide (NaOH)
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Ice
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Distilled water
Procedure:
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Diazotization of 4-Nitroaniline:
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In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.
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Cool the solution to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).
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Scheller Reaction:
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In a separate large beaker, prepare a solution of antimony trichloride in concentrated hydrochloric acid.
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Add copper(I) bromide to the antimony trichloride solution and stir to form a homogenous mixture.
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Cool this mixture in an ice bath.
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Slowly and carefully add the cold diazonium salt solution from step 1 to the antimony trichloride solution with vigorous stirring. Evolution of nitrogen gas will be observed.
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After the addition is complete, allow the reaction mixture to stir at low temperature for an additional hour and then let it stand at room temperature overnight.
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Work-up and Purification:
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Decompose the resulting complex by adding it to a large volume of ice water.
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Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution to precipitate the crude stibonic acid.
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Filter the precipitate and wash it thoroughly with cold water.
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The crude (4-Nitrophenyl)stibonic acid can be purified by re-dissolving it in a minimal amount of hot dilute hydrochloric acid and then re-precipitating by the addition of a base or by cooling.
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Causality Behind Experimental Choices:
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Low Temperature for Diazotization: Diazonium salts are unstable at higher temperatures and can decompose. Maintaining a temperature of 0-5 °C is crucial for maximizing the yield of the diazonium salt.
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Copper(I) Catalyst: The copper(I) salt facilitates the decomposition of the diazonium salt and the formation of the carbon-antimony bond.
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Acidic Conditions: The reaction is carried out in strong acid to keep the diazonium salt and the antimony species in solution and to prevent premature decomposition.
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Alkaline Precipitation: The stibonic acid is amphoteric and will precipitate from an alkaline solution upon neutralization of the acidic reaction mixture.
Analytical Characterization
The structure and purity of synthesized (4-Nitrophenyl)stibonic acid would be confirmed using a combination of spectroscopic and analytical techniques.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitro group (asymmetric and symmetric stretches around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), the Sb=O bond, and the O-H stretching of the stibonic acid hydroxyl groups (a broad band).
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The aromatic protons will exhibit a characteristic AA'BB' splitting pattern due to the para-substitution. The electron-withdrawing nature of both the nitro and stibonic acid groups will shift these protons downfield.
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¹³C NMR: The aromatic carbons will show distinct signals, with the carbon bearing the stibonic acid group and the carbon bearing the nitro group being significantly shifted.
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Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the nitro group and hydroxyl groups.
Potential Applications in Drug Development
While specific studies on (4-Nitrophenyl)stibonic acid are limited, its potential applications can be extrapolated from the known biological activities of related organoantimony compounds and nitroaromatics.
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Antiparasitic Agents: Organoantimony compounds have historically been used in the treatment of leishmaniasis. The introduction of a nitro group, which is present in some antiparasitic drugs, could lead to compounds with enhanced or novel mechanisms of action against various parasites.
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Anticancer Agents: Some organoantimony compounds have demonstrated cytotoxic activity against cancer cell lines. The nitro group can be bioreduced in hypoxic tumor environments to form reactive species, a strategy used in the design of some anticancer drugs.
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Enzyme Inhibition: Arylstibonic acids have been shown to be inhibitors of various enzymes. The specific substitution pattern and the electronic properties of (4-Nitrophenyl)stibonic acid may confer selectivity and potency for certain enzymatic targets.
Logical Relationship of Structure to Potential Bioactivity
Caption: Relationship between the structural features of (4-Nitrophenyl)stibonic acid and its potential biological activities.
Safety and Handling
Organoantimony compounds should be handled with caution as they can be toxic. The specific toxicity of (4-Nitrophenyl)stibonic acid has not been determined, but it should be treated as a potentially hazardous substance.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
(4-Nitrophenyl)stibonic acid represents an intriguing, yet underexplored, molecule at the intersection of organometallic and medicinal chemistry. While direct experimental data is scarce, this guide has provided a comprehensive overview based on established chemical principles and the properties of analogous compounds. The proposed synthetic route via the Scheller reaction offers a viable pathway for its preparation, opening the door for further investigation into its physicochemical properties and biological activities. The unique combination of an organoantimony core and a nitroaromatic moiety suggests that (4-Nitrophenyl)stibonic acid and its derivatives could be promising candidates for the development of new therapeutic agents, particularly in the areas of antiparasitic and anticancer drug discovery. Further research is warranted to synthesize and characterize this compound and to fully elucidate its potential in various scientific and medicinal applications.
References
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PubChem. . National Center for Biotechnology Information. Accessed February 6, 2026.
- Doak, G. O., & Steinman, H. G. (1946). The Preparation of Stibonic Acids by the Scheller Reaction. Journal of the American Chemical Society, 68(10), 1987–1989.
- Doak, G. O., & Steinman, H. G. (1946). Some Reactions of Arylstibonic Acids. Journal of the American Chemical Society, 68(10), 1989–1991.
- Clark, C. J., Nicholson, B. K., & Wright, C. E. (2009). Arylstibonic acids [H8(RSb)12O28]; precursors to organometallic isopolyoxostibonates [Na2H9(RSb)12O30]2−.
- Freedman, L. D., & Doak, G. O. (1957). The Preparation and Properties of Stibonic and Stibinic Acids. Chemical Reviews, 57(3), 479-513.
- World Health Organization. (2010). Control of the leishmaniases.
- Ward, R. A., & Denny, W. A. (2007). The development of bioreductive drugs. Future Oncology, 3(4), 437-450.
- St-Gelais, F., & Desjardins, M. (2011). The role of antimony in the treatment of leishmaniasis. Future Microbiology, 6(11), 1289-1307.
- Hamilton, C. S., & Morgan, J. F. (1944). The Bart Reaction. Organic Reactions, 2, 415-456.
- Sundar, S., & Chakravarty, J. (2010). Antimony toxicity. International journal of environmental research and public health, 7(12), 4267–4277.
